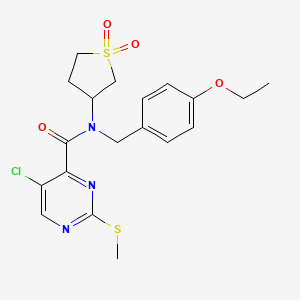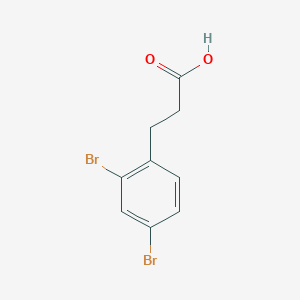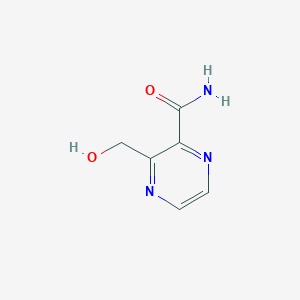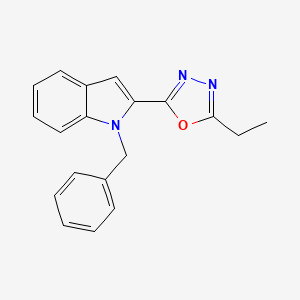![molecular formula C13H18N2O4 B2934203 2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid CAS No. 2248288-49-3](/img/structure/B2934203.png)
2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMAP is a heterocyclic compound that belongs to the pyridine family. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. DMAP has been extensively used in the chemical and pharmaceutical industries due to its unique properties such as its high reactivity, selectivity, and stability. In recent years, DMAP has also gained attention in the field of scientific research due to its potential applications in various areas such as organic synthesis, catalysis, and drug discovery.
作用机制
The mechanism of action of DMAP is based on its ability to act as a nucleophilic catalyst. DMAP can form a complex with the carbonyl group of the substrate, which activates the carbonyl group and enhances its reactivity towards the nucleophile. DMAP can also act as a base and accept a proton from the substrate, which further enhances the reactivity of the substrate towards the nucleophile.
Biochemical and physiological effects:
DMAP has been shown to have low toxicity and minimal side effects in laboratory experiments. However, its long-term effects on human health are not well understood. DMAP has been reported to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
DMAP has several advantages for use in laboratory experiments. It is a highly reactive and selective catalyst that can be easily synthesized in high yield and purity. It is also stable under a wide range of reaction conditions. However, DMAP has some limitations such as its low solubility in water, which may limit its use in aqueous reactions. It also has a strong odor, which may cause discomfort to researchers.
未来方向
DMAP has several potential future directions for research. One area of interest is the development of new synthetic methods for DMAP that can improve its yield and purity. Another area of interest is the development of new applications for DMAP in areas such as drug discovery and catalysis. Additionally, further research is needed to understand the long-term effects of DMAP on human health and the environment.
Conclusion:
In conclusion, DMAP is a versatile organic compound that has been widely used in various scientific research fields. Its unique properties such as its high reactivity, selectivity, and stability make it a valuable tool for organic synthesis, catalysis, and drug discovery. While DMAP has several advantages for use in laboratory experiments, it also has some limitations that need to be addressed. Further research is needed to explore the potential applications of DMAP and to understand its long-term effects on human health and the environment.
合成方法
DMAP can be synthesized using various methods. One of the most common methods involves the reaction between 2,4-dimethyl-3-pyridinecarboxylic acid and isobutyl chloroformate in the presence of a base such as triethylamine. The reaction produces DMAP in high yield and purity. Other methods such as the reaction between 2,4-dimethyl-3-pyridinecarboxylic acid and carbonyldiimidazole have also been reported.
科学研究应用
DMAP has been widely used in various scientific research fields such as organic synthesis, catalysis, and drug discovery. In organic synthesis, DMAP is commonly used as a catalyst for esterification, amidation, and acylation reactions. In catalysis, DMAP has been used as a catalyst for the synthesis of various organic compounds such as lactams, amides, and imides. In drug discovery, DMAP has been used as a building block for the synthesis of various bioactive compounds such as antiviral, anticancer, and antibacterial agents.
属性
IUPAC Name |
2,4-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-7-6-9(14-8(2)10(7)11(16)17)15-12(18)19-13(3,4)5/h6H,1-5H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZNFRUZPWYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(Tert-butoxy)carbonyl]amino}-2,4-dimethylpyridine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2934125.png)

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)
![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)



![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)


